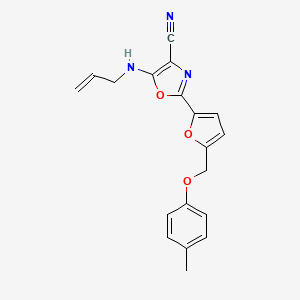
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as ATOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ATOC is a member of the oxazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Synthesis and Properties
Chemical Synthesis and Reactivity : Oxazole derivatives, including those with complex substituents, have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis and properties of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles have been explored, demonstrating the formation of compounds with varying substituents and their potential for further chemical transformations (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011). These studies suggest a framework for synthesizing oxazole derivatives with specific functional groups that could be tailored for various scientific applications.
Regioselective Synthesis : The development of methods for the regioselective synthesis of oxazole derivatives, such as the reaction of chloro-N-(cyanovinyl)acetamide with amines to form new substituted oxazoles, highlights the versatility of these compounds in chemical synthesis (Shablykin, Volosheniuk, & Brovarets, 2018). These methodologies enable the creation of compounds with specific structural features, which can be crucial for their application in material science, medicinal chemistry, and other fields.
Potential Pharmacological Applications
Neuropharmacological Activities : Research into oxazole derivatives has also extended into their potential neuropharmacological activities. For example, the synthesis and evaluation of isoxazoline derivatives as antidepressant and anti-anxiety agents show the potential therapeutic applications of these compounds (Kumar, 2013). Such studies indicate the possibility of developing new drugs based on oxazole and isoxazoline frameworks for treating neurological disorders.
Anticancer Activities : Oxazole derivatives have been explored for their anticancer activities, with some compounds showing promising results in inhibiting the growth of cancer cell lines. The synthesis, characterization, and in vitro evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrate their potential as novel anticancer agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). These findings suggest the relevance of oxazole derivatives in developing new treatments for cancer, highlighting the importance of chemical synthesis in drug discovery.
Propiedades
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-10-21-18-16(11-20)22-19(25-18)17-9-8-15(24-17)12-23-14-6-4-13(2)5-7-14/h3-9,21H,1,10,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCAOCOHXQWMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
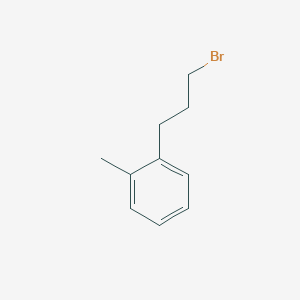
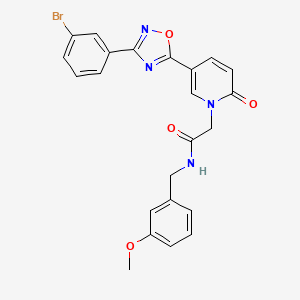
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
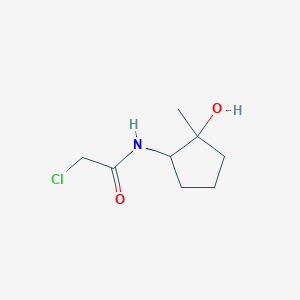
![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)
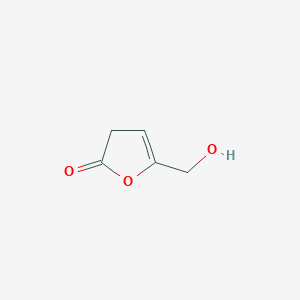
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
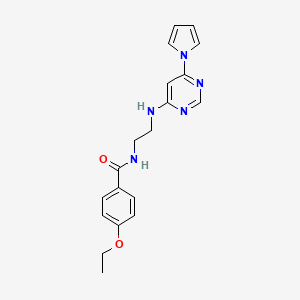
![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)